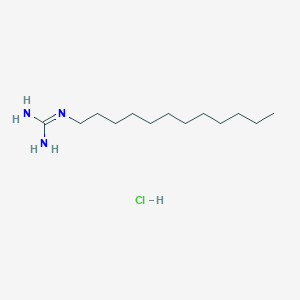

Dodecylguanidine hydrochloride

Description

Properties

IUPAC Name |

2-dodecylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMKPKRNUNDACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-65-2 (Parent) | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0035954 | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-97-1 | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-dodecyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLGUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C056Z8HKFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dodecylguanidine hydrochloride (DGH), CAS Number 13590-97-1, is a cationic surfactant belonging to the guanidine class of compounds.[1][2] It is recognized for its potent, broad-spectrum antimicrobial properties against bacteria, fungi, and algae.[2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, toxicological profile, and experimental methodologies related to DGH. Its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[3][5][][7] This document consolidates key data to support research, development, and application of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder or a colorless to light yellow liquid at ambient temperatures, depending on its concentration.[5][8][9] It is characterized by a long dodecyl hydrocarbon chain attached to a hydrophilic guanidine headgroup.[1] This amphipathic structure enables its function as a surfactant and facilitates its interaction with biological membranes.[1][3] DGH is soluble in water and polar organic solvents like alcohols.[1][4][][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13590-97-1 | [1][3][4][8] |

| Molecular Formula | C₁₃H₃₀ClN₃ | [2][4] |

| Molecular Weight | 263.85 g/mol | [1][3][4][10] |

| Appearance | White to off-white powder; Colorless to light yellow liquid | [5][8][9] |

| Boiling Point | 108 °C (226.4 °F) to 352.8 °C at 760 mmHg | [2][4][8][11] |

| Density | ~0.95 g/cm³ | [1][2][4][11] |

| Flash Point | 109 °C (228.2 °F) to 167.2 °C | [2][4][8][11] |

| Solubility | Soluble in water and alcohols | [1][4][8] |

| pH Stability | Effective over a wide pH range (1-10) | [4] |

Antimicrobial Mechanism of Action

The primary antimicrobial action of DGH is attributed to its cationic surfactant properties, which facilitate its interaction with and subsequent disruption of negatively charged microbial cell membranes.[3] The process involves several key steps leading to cell death.

-

Adsorption and Binding: The positively charged guanidinium headgroup is electrostatically attracted to the negatively charged components of bacterial and fungal cell surfaces, such as phospholipids and teichoic acids.[3]

-

Membrane Disruption: DGH inserts its hydrophobic dodecyl tail into the lipid bilayer, destabilizing the membrane structure.[] This leads to increased membrane permeability and the formation of protuberances and myelin-like structures.[7][12]

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, amino acids, and RNA.[][7][12]

-

Intracellular Effects: At higher concentrations, DGH can cause the coagulation of cytoplasmic contents.[7][12] It has also been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and damage to lipids, proteins, and DNA.[3] Another key mechanism in fungi is the disruption of vacuolar integrity.[3]

Toxicological Profile

DGH is classified as harmful if swallowed and fatal if inhaled.[10][13][14] It causes severe skin burns and serious eye damage.[10][13][14] Toxicological studies indicate that, similar to its analogue dodine, DGH does not have a definitive target organ for systemic toxicity but can cause effects such as decreased body weight, decreased food consumption, and salivation at higher doses.[15] There is no evidence for developmental toxicity or mutagenicity.[15]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Exposure Route | Source(s) |

| IC₅₀ | Human Alveolar Cells (A549) | 0.39 µg/mL | In vitro | [16][17] |

| LC₅₀ | Rat | >68 mg/m³ | Inhalation (4 hours) | [16][17] |

| NOAEL (Maternal) | Rat | Not specified | Oral | [15] |

| LOAEL (Maternal) | Rat | 10 mg/kg/day | Oral | [15] |

Experimental Protocols & Methodologies

Detailed experimental protocols are critical for reproducible research. Below are methodologies derived from published studies on DGH.

In Vitro Cytotoxicity Assay (WST Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a water-soluble tetrazolium salt (WST) assay, as described for human alveolar (A549) cells.[16][17]

-

Cell Culture: A549 cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: A serial dilution of DGH is prepared. The culture medium is replaced with a medium containing various concentrations of DGH. Control wells receive a medium without the test compound. Cells are incubated for a specified period (e.g., 24 hours).[17]

-

WST Reagent Addition: Following incubation, a WST reagent is added to each well. This reagent is converted by metabolically active cells into a formazan dye.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance of the formazan product, which is proportional to the number of viable cells, is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the DGH concentration and fitting the data to a dose-response curve.

In Vivo Acute Inhalation Toxicity Study

This methodology is based on the acute inhalation study conducted on Sprague-Dawley rats.[16][17]

-

Animal Acclimatization: Male and female Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the study.

-

Aerosol Generation: DGH solutions are aerosolized using an atomizer with a clean air flow to generate the desired exposure concentrations (e.g., low: 8.6 mg/m³, middle: 21.3 mg/m³, high: 68 mg/m³).[16][17]

-

Exposure: Rats are placed in whole-body inhalation chambers and exposed to the DGH aerosol for a fixed duration (e.g., 4 hours). A control group is exposed to clean air under identical conditions.[16][17]

-

Post-Exposure Observation: Animals are observed for clinical signs of toxicity and mortality during and after exposure.

-

Necropsy and Sample Collection: Immediately after exposure, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze for inflammatory markers such as total protein, lactate dehydrogenase (LDH), and cytokines.[17] Tissues, particularly from the nasal cavity and lungs, are collected for histopathological examination.[16][17]

-

Data Analysis: Data from BALF analysis and histopathology are compared between the control and DGH-exposed groups to assess pulmonary toxicity. The Lethal Concentration 50 (LC₅₀) is estimated.

References

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. Cas 13590-97-1,this compound | lookchem [lookchem.com]

- 3. This compound - CAS 13590-97-1 - For RUO [benchchem.com]

- 4. Organic Surface Active Agent Biocides this compound DGH 35% CAS 13590-97-1 - Buy this compound, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]

- 5. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]

- 7. Mode of antibacterial action of dodine (dodecylguanidine monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lanxess.com [lanxess.com]

- 9. multichemindia.com [multichemindia.com]

- 10. This compound | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|lookchem [lookchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. echemi.com [echemi.com]

- 14. biosynth.com [biosynth.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Dodecylguanidine Hydrochloride: A Technical Overview of its Properties and Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent antimicrobial properties. This technical guide provides an in-depth look at its fundamental chemical properties, experimental protocols for evaluating its efficacy, and its mechanism of action against microbial cells.

Core Chemical and Physical Properties

This compound is characterized by a 12-carbon alkyl chain (dodecyl group) attached to a guanidinium head. This amphipathic structure is central to its biological activity. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C13H30ClN3 | [1][2][3][4] |

| Molecular Weight | 263.85 g/mol | [1][2][4][5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of dodecylamine with cyanamide to form dodecylguanidine, followed by treatment with hydrochloric acid.

Materials:

-

Dodecylamine

-

Cyanamide

-

Hydrochloric Acid (HCl)

-

Inert solvent (e.g., water, polar organic solvent, or a mixture)

General Procedure:

-

Dissolve dodecylamine in an appropriate inert solvent in a reaction vessel equipped with a stirrer.

-

Slowly add cyanamide to the solution while stirring. The reaction is typically carried out at a temperature range of 75-95°C for 0.5 to 4 hours.

-

Upon completion of the reaction to form dodecylguanidine, carefully add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the hydrochloride salt.

-

The resulting this compound can then be isolated and purified using standard techniques such as recrystallization or precipitation.

Note: This is a generalized procedure. Specific reaction conditions, such as solvent choice, temperature, and reaction time, may need to be optimized for yield and purity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

This compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations of the compound.

-

Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (except for a negative control well containing only broth) with 100 µL of the bacterial suspension.

-

Include a positive control well containing only the broth and the bacterial inoculum.

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Membrane Disruption

This compound's primary antimicrobial mechanism of action is the disruption of the bacterial cell membrane. Its amphipathic nature is key to this process. The positively charged guanidinium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer. The accumulation of this compound molecules within the membrane leads to a loss of its structural integrity, causing increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Mechanism of action of this compound.

References

- 1. US3628941A - Antimicrobial solutions of this compound having low-temperature stability - Google Patents [patents.google.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

The Antimicrobial Spectrum of Dodecylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent, broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of its activity against a range of microorganisms, including bacteria and fungi. The primary mechanism of action involves the disruption of cell membrane integrity, leading to cellular leakage and death. This document summarizes available quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and provides visualizations of its proposed mechanism of action and experimental workflows.

Introduction

This compound (DGH), a member of the guanidine class of compounds, is recognized for its efficacy as a biocide and disinfectant. Its molecular structure, featuring a positively charged guanidinium head group and a long hydrophobic dodecyl tail, facilitates its interaction with and disruption of microbial cell membranes. This dual characteristic makes it effective against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Its application spans various industries, from water treatment and pulp & paper manufacturing to healthcare and personal care products.[2][3] Understanding the specifics of its antimicrobial spectrum and mechanism of action is crucial for its effective and safe use in diverse applications.

Antimicrobial Spectrum

DGH exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of a variety of bacteria and fungi.[1][2]

Antibacterial Activity

DGH is effective against both Gram-positive and Gram-negative bacteria. Its cationic nature allows it to interact with the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane's structural integrity, leading to bactericidal effects.[4][5]

Antifungal Activity

The compound also demonstrates significant antifungal properties against various yeasts and molds.[1] Similar to its antibacterial action, the fungicidal mechanism of DGH is primarily attributed to its ability to disrupt the fungal cell membrane, leading to the leakage of intracellular contents and ultimately cell death.[6][7]

Antiviral Activity

While the antiviral spectrum of DGH is not as extensively documented, related guanidine compounds have shown activity against some viruses.[8][9][10] The mechanism is often linked to the disruption of the viral envelope, suggesting that DGH may be more effective against enveloped viruses.[11][12] However, further research is needed to fully characterize the antiviral efficacy of this compound against a range of both enveloped and non-enveloped viruses.

Quantitative Antimicrobial Data

| Microorganism Type | General Efficacy | Reported MIC Range (µg/mL) | References |

| Gram-Positive Bacteria | Effective | Data not consistently available | [1] |

| Staphylococcus aureus | Effective | Data not consistently available | [1] |

| Gram-Negative Bacteria | Effective | Data not consistently available | [1] |

| Escherichia coli | Effective | Data not consistently available | [1] |

| Pseudomonas aeruginosa | Effective | Data not consistently available | |

| Fungi (Yeasts) | Effective | Data not consistently available | [1] |

| Candida albicans | Effective | Data not consistently available | [1] |

| Fungi (Molds) | Effective | Data not consistently available | |

| Aspergillus niger | Effective | Data not consistently available |

Note: The lack of specific, publicly available MIC values for DGH highlights a significant data gap. The information provided is based on qualitative statements of efficacy from various sources. Researchers are encouraged to perform standardized susceptibility testing to determine precise MIC values for their strains and applications of interest.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes. This process can be broken down into several key steps:

-

Adsorption and Binding: The cationic guanidinium headgroup of DGH electrostatically interacts with negatively charged components on the microbial cell surface, such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria).

-

Insertion: The hydrophobic dodecyl tail inserts into the lipid bilayer of the cell membrane.

-

Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm.

-

Inhibition of Cellular Processes: In addition to direct membrane damage, dodecylguanidine compounds can also inhibit cellular respiration by affecting mitochondrial function, leading to a reduction in ATP synthesis.[1]

-

Cell Death: The culmination of these events leads to the cessation of essential cellular functions and ultimately, cell death.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections describe standardized methods for evaluating the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of DGH that inhibits the visible growth of a microorganism.[1][13][14][15]

Materials:

-

96-well microtiter plates

-

This compound (DGH) stock solution

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum suspension standardized to 0.5 McFarland

-

Microplate reader or spectrophotometer (optional)

Procedure:

-

Prepare DGH Dilutions: Serially dilute the DGH stock solution in the sterile broth medium across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculate Plates: Add a standardized microbial inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (broth with inoculum, no DGH) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determine MIC: The MIC is the lowest concentration of DGH at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay evaluates the rate at which DGH kills a microbial population over time.

Materials:

-

DGH solution at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Standardized microbial suspension

-

Sterile broth medium

-

Sterile saline or appropriate neutralizer

-

Agar plates

-

Incubator

Procedure:

-

Prepare Test Suspensions: Add a standardized microbial inoculum to flasks containing sterile broth with different concentrations of DGH. Include a growth control without DGH.

-

Incubation: Incubate the flasks at the appropriate temperature with shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each flask.

-

Neutralization and Plating: Serially dilute the aliquots in sterile saline or a suitable neutralizer and plate onto agar plates.

-

Colony Counting: After incubation, count the number of colony-forming units (CFU/mL) on each plate.

-

Data Analysis: Plot the log10 CFU/mL against time for each DGH concentration to generate time-kill curves.

The workflow for a time-kill assay is depicted in the following diagram.

Caption: Workflow for a time-kill assay.

Biofilm Disruption Assay (Crystal Violet Method)

This assay is used to quantify the ability of DGH to disrupt pre-formed microbial biofilms.[2][16][17][18][19]

Materials:

-

96-well flat-bottom microtiter plates

-

Microbial culture for biofilm formation

-

Appropriate growth medium

-

DGH solutions

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or a suitable solubilizing agent

-

Microplate reader

Procedure:

-

Biofilm Formation: Grow microbial biofilms in the wells of a 96-well plate by inoculating with a standardized culture and incubating for 24-48 hours.

-

Wash: Gently wash the wells with sterile saline or phosphate-buffered saline (PBS) to remove planktonic cells.

-

Treatment: Add DGH solutions at various concentrations to the wells containing the biofilms and incubate for a specified period.

-

Staining: Wash the wells again and stain the remaining adherent biofilm with crystal violet solution.

-

Solubilization: After a final wash to remove excess stain, solubilize the bound crystal violet with ethanol or another suitable solvent.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of remaining biofilm.

The following diagram illustrates the workflow for the biofilm disruption assay.

Caption: Workflow for the biofilm disruption assay using the crystal violet method.

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a primary mechanism of action involving the disruption of microbial cell membranes. Its effectiveness against a wide range of bacteria and fungi makes it a valuable compound in various industrial and healthcare settings. However, a significant gap exists in the publicly available, quantitative data regarding its specific MIC values against a comprehensive panel of microorganisms. Further standardized testing is essential to fully characterize its antimicrobial spectrum and to inform its optimal use in different applications. The experimental protocols detailed in this guide provide a framework for researchers to conduct such evaluations and contribute to a more complete understanding of this important antimicrobial compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ableweb.org [ableweb.org]

- 3. ▷ this compound (DGH) | LANXESS [lanxess.com]

- 4. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cell Wall, Cell Membrane and Virulence Factors of Staphylococcus aureus and Their Role in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of novel synthetic dodecapeptides against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-enveloped virus inactivation potency of sodium dodecyl sulfate with citric and glutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hartmann-science-center.com [hartmann-science-center.com]

- 12. hartmann-science-center.com [hartmann-science-center.com]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 15. youtube.com [youtube.com]

- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 17. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

A Technical Guide to the Mode of Action of Dodecylguanidine Hydrochloride on Bacterial Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecylguanidine hydrochloride (DGH), also known as Dodine, is a cationic surfactant with potent antimicrobial properties. Its structure, featuring a positively charged guanidinium head group and a 12-carbon hydrophobic tail, defines its mechanism of action, which is primarily centered on the catastrophic disruption of bacterial cell membranes. This guide provides an in-depth analysis of the molecular interactions and biophysical consequences of DGH exposure on bacteria, summarizing key quantitative data and detailing the experimental protocols used to elucidate its membrane-targeting activity.

Core Mechanism of Action

The bactericidal activity of DGH is a multi-step process initiated by its amphiphilic nature. The primary target is the bacterial cytoplasmic membrane, a critical barrier that maintains cellular integrity and electrochemical gradients essential for life.

-

Electrostatic Binding: The guanidinium head group of DGH is protonated and carries a positive charge at physiological pH. This facilitates a strong electrostatic attraction to the anionic components of bacterial surfaces. In Gram-positive bacteria, this includes teichoic and lipoteichoic acids, while in Gram-negative bacteria, it involves the lipopolysaccharides (LPS) of the outer membrane and phospholipids of the inner membrane.

-

Hydrophobic Insertion & Disruption: Following initial binding, the hydrophobic dodecyl tail inserts itself into the lipid bilayer. This intercalation disrupts the ordered structure of the membrane phospholipids, compromising its fluidity and integrity. Studies on dodine have shown this leads to the expansion of the membrane and the formation of protuberances and intracellular myelin-like structures, indicating a rapid and profound structural derangement[1].

-

Membrane Permeabilization and Depolarization: The disruption of the lipid bilayer leads to a loss of its selective permeability. This results in two critical and often simultaneous events:

-

Depolarization: An uncontrolled efflux of ions, particularly K+, dissipates the transmembrane potential, which is vital for ATP synthesis, nutrient transport, and motility[2][3].

-

Leakage: Pores or transient defects form in the membrane, allowing the leakage of small molecules like ATP, followed by larger macromolecules such as RNA and proteins, ultimately leading to cell lysis[1][4].

-

-

Intracellular Targets: At higher concentrations, DGH that has crossed the compromised membrane can cause coagulation of the cytoplasm by denaturing proteins and interacting with nucleic acids, further ensuring cell death[1].

dot

Caption: Proposed mode of action for this compound (DGH).

Quantitative Data on Antimicrobial Activity

The efficacy of guanidinium-based compounds is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. The length of the alkyl chain is a critical determinant of activity.

| Compound Class | Alkyl Chain | Target Organism | MIC (µg/mL) | Reference |

| Lipoguanidines | Oleyl (C18:1) | S. aureus | 2 - 8 | [5] |

| Oleyl (C18:1) | E. faecalis | 2 - 8 | [5] | |

| Oleyl (C18:1) | A. baumannii | 8 - 16 | [5] | |

| Oleyl (C18:1) | K. pneumoniae | 8 - 16 | [5] | |

| Oleyl (C18:1) | E. coli | 8 - 16 | [5] | |

| Alkyl-Methylimidazolium Salts | C10 - C14 | S. aureus | ≤ 64 | [6] |

| Note: This table includes data for structurally related lipoguanidine compounds to illustrate the general efficacy and structure-activity relationships of this class of antimicrobials, as specific MIC data for DGH was not detailed in the provided search results. |

Experimental Protocols & Methodologies

The investigation of DGH's mode of action relies on several key biophysical assays that measure membrane integrity and function.

Protocol: Bacterial Cytoplasmic Membrane Depolarization Assay

This assay uses a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)), to measure changes in the bacterial membrane potential.[2][7]

Principle: DiSC3(5) is a cationic dye that accumulates in energized bacterial cells with a negative-inside membrane potential. This accumulation leads to self-quenching of its fluorescence.[2] When a membrane-active agent like DGH disrupts the membrane and dissipates the potential, the dye is released into the medium, causing a measurable increase in fluorescence (de-quenching).[8][9]

Methodology:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2), and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.05).

-

Dye Loading: Add DiSC3(5) to the cell suspension (final concentration ~0.5 µM) and incubate in the dark until a stable, quenched fluorescence baseline is achieved. This indicates dye uptake is complete.

-

Measurement: Place the suspension in a fluorometer. Record the baseline fluorescence (Excitation: ~610 nm, Emission: ~660 nm).

-

Treatment: Add DGH at the desired concentration to the cell suspension.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence signifies membrane depolarization. A known depolarizing agent like valinomycin can be used as a positive control.

dot

Caption: Workflow for the membrane potential assay using DiSC3(5) dye.

Protocol: Cytoplasmic Membrane Permeability (Leakage) Assay

This assay quantifies membrane integrity by measuring the influx of a fluorescent dye that is normally membrane-impermeable, such as SYTOX Green.[10][11]

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact, live cells.[12] When the membrane is compromised by an agent like DGH, the dye enters the cell, binds to intracellular nucleic acids (DNA/RNA), and exhibits a >500-fold enhancement in fluorescence.[10][11] The intensity of the fluorescence is directly proportional to the number of membrane-compromised cells.[10]

Methodology:

-

Cell Preparation: Prepare a washed bacterial cell suspension as described in the depolarization assay, typically in a phosphate-buffered saline (PBS) or HEPES buffer.

-

Dye Addition: Add SYTOX Green to the cell suspension (final concentration ~1-5 µM).

-

Measurement: Aliquot the cell/dye mixture into a microplate. Measure the baseline background fluorescence (Excitation: ~488 nm, Emission: ~523 nm).

-

Treatment: Add DGH at various concentrations to the wells.

-

Data Acquisition: Monitor the fluorescence intensity over time using a plate reader. A rapid increase in fluorescence indicates membrane permeabilization. Cells treated with heat or alcohol can serve as a positive control for 100% permeabilization.

dot

Caption: Workflow for the membrane permeability assay using SYTOX Green.

Conclusion for Drug Development

This compound exemplifies a class of antimicrobials that execute a rapid, membrane-centric mode of action. This mechanism is advantageous because it targets a fundamental and highly conserved bacterial structure, potentially reducing the likelihood of resistance development compared to agents that target specific metabolic enzymes.[13] The rapid bactericidal activity, driven by the physical disruption of the membrane, makes DGH and related guanidinium compounds compelling candidates for development, particularly for topical applications and as components of synergistic drug combinations to potentiate the activity of other antibiotics against resistant Gram-negative bacteria.[5][14] Understanding the detailed biophysical interactions outlined in this guide is crucial for the rational design and optimization of next-generation membrane-active antimicrobial agents.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Foundational Surfactant Properties of Dodecylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylguanidine hydrochloride (DGH), a cationic surfactant of the guanidine class, has garnered significant interest for its potent antimicrobial and biocidal properties, which are intrinsically linked to its behavior as a surface-active agent. This technical guide provides a comprehensive overview of the foundational surfactant properties of DGH, including its self-assembly into micelles, surface tension reduction capabilities, and the thermodynamics of these processes. Detailed experimental protocols for characterizing these properties are presented, alongside a conceptual framework for its primary mechanism of action: the disruption of microbial cell membranes. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of DGH in fields ranging from pharmaceutical development to industrial biocontrol.

Introduction to this compound (DGH)

This compound (CAS: 13590-97-1) is an amphiphilic molecule consisting of a long, hydrophobic 12-carbon (dodecyl) chain and a highly polar, cationic guanidinium headgroup. This structure imparts DGH with excellent water solubility and strong surface-active properties.[1] The guanidinium group is protonated and positively charged over a broad pH range, a key feature that governs its interaction with negatively charged surfaces, such as bacterial cell membranes.[2] Its primary applications stem from its efficacy as a biocide and disinfectant, capable of breaking down biofilms and neutralizing a wide spectrum of microbes through membrane disruption.[1][2]

Core Surfactant and Physicochemical Properties

The surfactant behavior of DGH is characterized by its tendency to adsorb at interfaces and to self-assemble into micelles above a certain concentration. The guanidine headgroup has been shown to enhance this self-assembly, likely due to hydrogen bonding between adjacent headgroups, making it a more effective surfactant than some quaternary ammonium compounds.[3]

Quantitative Surfactant Data

| Property | Value | Conditions | Reference |

| Krafft Temperature (Tk) | ~52 °C | Aqueous Solution | [4] |

| Critical Micelle Concentration (CMC) | 9.5 mM | Aqueous Solution, 54 °C | [4] |

Note: The Krafft temperature is the minimum temperature at which micelles can form. Below this temperature, the surfactant's solubility is too low for aggregation to occur.[5][6]

General Physicochemical Properties of DGH

| Property | Value/Description |

| Molecular Formula | C13H30ClN3 |

| Molecular Weight | 263.85 g/mol |

| Appearance | White to off-white crystalline powder or colorless liquid (as a solution) |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols for Surfactant Characterization

The following sections detail the methodologies for determining the key surfactant properties of DGH.

Determination of Krafft Temperature

The Krafft temperature can be determined by observing the abrupt change in solubility of the surfactant as a function of temperature.

Methodology:

-

Prepare a series of aqueous solutions of DGH at a concentration known to be above the expected CMC (e.g., 20-30 mM).

-

Cool the solutions until the surfactant precipitates, making the solutions turbid.

-

Place each solution in a thermostatically controlled water bath with a magnetic stirrer and a calibrated thermometer.

-

Slowly increase the temperature of the water bath (e.g., at a rate of 0.5 °C/minute).

-

The Krafft temperature is the temperature at which the solution suddenly becomes clear, indicating the dissolution of the crystalline surfactant into a micellar solution.

-

Repeat the measurement multiple times to ensure accuracy.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micelle formation.[7]

This method is based on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[7]

Apparatus:

-

Surface Tensiometer (using Wilhelmy plate or du Noüy ring method)

-

High-precision balance

-

Glassware (beakers, volumetric flasks)

Protocol:

-

Prepare a stock solution of DGH in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25 °C).

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure the Wilhelmy plate or ring is thoroughly cleaned and flamed between measurements.

-

Allow each solution to equilibrate for a few minutes before taking a reading to ensure a stable surface tension value is recorded.

-

Plot the surface tension (γ) as a function of the logarithm of the DGH concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot: one showing a steep decline in surface tension and the other being relatively flat.

For ionic surfactants like DGH, the electrical conductivity of the solution changes differently below and above the CMC. The plot of conductivity versus concentration will show a distinct break at the CMC.

Apparatus:

-

Conductivity meter with a calibrated probe

-

Thermostatically controlled water bath

-

Magnetic stirrer

Protocol:

-

Ensure all measurements are performed at a constant temperature above the Krafft temperature of DGH (e.g., 55-60 °C).

-

Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.

-

Measure the initial conductivity of the water.

-

Make successive additions of a concentrated DGH stock solution into the beaker using a micropipette.

-

After each addition, allow the solution to equilibrate and record the specific conductivity.

-

Plot the specific conductivity (κ) versus the concentration of DGH.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Visualization of Mechanisms and Workflows

Mechanism of Action: Bacterial Membrane Disruption

DGH's potent antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This process is driven by the electrostatic interaction between the cationic guanidinium headgroup of DGH and the anionic components of bacterial membranes, such as phospholipids and teichoic acids.

Caption: Logical pathway of DGH-induced bacterial membrane disruption.

Experimental Workflow for Surfactant Characterization

The comprehensive characterization of a novel surfactant like DGH follows a logical progression of experiments to determine its fundamental properties.

Caption: Experimental workflow for characterizing DGH surfactant properties.

Conclusion

This compound is a cationic surfactant with significant potential in antimicrobial applications, driven by its efficient self-assembly and membrane-disrupting capabilities. While specific quantitative data for DGH remains sparse in readily available literature, analysis of its close analogue, dodecylguanidine monoacetate, suggests a critical micelle concentration and Krafft temperature typical for a 12-carbon cationic surfactant. The experimental protocols and conceptual models provided in this guide offer a robust framework for the detailed investigation and understanding of DGH's surfactant properties. Further research to elucidate the precise thermodynamic parameters and aggregation behavior of DGH will be invaluable for optimizing its formulation and application in drug development and other advanced material sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Krafft temperature - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of Dodecylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylguanidine hydrochloride, a cationic surfactant with potent antimicrobial properties, has a rich history rooted in the development of agricultural fungicides. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this guide visualizes the key synthetic pathways and its disruptive action on fungal cell membranes through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Discovery and Historical Context

The research and development of this compound are intrinsically linked to its acetate salt, dodine. Dodine (dodecylguanidine monoacetate) was first introduced as a commercial fungicide in 1957 by the American Cyanamid Company.[1] It proved to be highly effective in controlling a variety of fungal diseases in crops, particularly apple scab. The success of dodine spurred further investigation into the properties of the dodecylguanidine cation itself, leading to the study and characterization of its various salts, including the hydrochloride.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13590-97-1 | [2][3] |

| Molecular Formula | C₁₃H₃₀ClN₃ | [2] |

| Molecular Weight | 263.85 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-136 °C | |

| Solubility | Soluble in water and polar organic solvents | [] |

| LogP | 5.38 | [3] |

Table 2: Spectroscopic Data for Dodecylguanidine and its Salts

| Spectroscopy | Data for Dodecylguanidine/Dodine | Reference |

| ¹H NMR | Data for dodine (acetate salt) is available, showing characteristic peaks for the dodecyl chain and the guanidinium protons. | |

| ¹³C NMR | Spectral data for dodecylguanidine (free base) is available on PubChem. | [5] |

| Infrared (IR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹) and C=N stretching in the guanidinium group. | [6] |

| Mass Spectrometry (MS) | Exact Mass: 263.2128257 Da (for hydrochloride). MS/MS data for the free base is available on PubChem, showing a precursor m/z of 228.2434 [M+H]⁺. | [2][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two primary methods are detailed below.

Synthesis from Dodecylamine and Cyanamide

This method involves the reaction of dodecylamine with cyanamide in the presence of hydrochloric acid. The corresponding acetate salt, dodine, is synthesized similarly using acetic acid.

Experimental Protocol:

-

Materials: Dodecylamine (laurylamine), cyanamide, hydrochloric acid, ethanol.

-

Procedure: A molar ratio of 1:1.5:1.1 of dodecylamine, cyanamide, and hydrochloric acid is used. The reactants are refluxed in ethanol for 2 hours.[6]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield this compound as a white crystalline solid.

Diagram 1: Synthesis of this compound from Dodecylamine

Caption: Reaction scheme for the synthesis of this compound.

Synthesis from Guanidine Hydrochloride and 1-Chlorododecane

An alternative route involves the direct alkylation of guanidine hydrochloride with 1-chlorododecane.

Experimental Protocol:

-

Materials: Guanidine hydrochloride, 1-chlorododecane, a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol).

-

Procedure: Guanidine hydrochloride is reacted with 1-chlorododecane in the presence of a strong base to facilitate the nucleophilic substitution. The reaction mixture is typically heated to ensure a reasonable reaction rate.

-

Work-up and Purification: After the reaction, the mixture is cooled, and the product is isolated. This may involve filtration to remove any inorganic salts, followed by evaporation of the solvent. The crude this compound is then purified by recrystallization.

Diagram 2: Synthesis from Guanidine Hydrochloride

Caption: Alternative synthesis of this compound.

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound's potent antimicrobial, particularly antifungal, activity is the disruption of the cell membrane's integrity.[6] This action is a consequence of its amphipathic structure, which consists of a hydrophilic, positively charged guanidinium head group and a long, hydrophobic dodecyl tail.

The process can be broken down into the following key steps:

-

Electrostatic Attraction: The positively charged guanidinium headgroup is initially attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.

-

Insertion into the Lipid Bilayer: The hydrophobic dodecyl tail then inserts itself into the lipid bilayer of the cell membrane.[][6]

-

Membrane Destabilization and Permeabilization: The insertion of multiple dodecylguanidine molecules disrupts the ordered structure of the lipid bilayer, leading to its destabilization and an increase in permeability.[]

-

Leakage of Cellular Contents: This loss of membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.[]

Diagram 3: Mechanism of Fungal Cell Membrane Disruption

Caption: Stepwise mechanism of dodecylguanidine's action on the fungal cell membrane.

Conclusion

This compound remains a significant compound with a well-established history and clear synthetic pathways. Its potent antimicrobial activity, driven by a mechanism of cell membrane disruption, continues to be of interest in various applications. This guide provides a foundational technical resource for professionals engaged in the study and application of this and related guanidinium-based compounds. The detailed protocols, compiled data, and visual representations of its synthesis and mechanism of action are intended to facilitate further research and development in this area.

References

- 1. American Cyanamid -- Company History [company-histories.com]

- 2. This compound | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 5. Guanidine, dodecyl- | C13H29N3 | CID 8204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS 13590-97-1 - For RUO [benchchem.com]

Methodological & Application

Application Notes and Protocols for Dodecylguanidine Hydrochloride in Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dodecylguanidine hydrochloride (DGH), a cationic detergent, and its potential applications in protein extraction protocols. Due to its strong denaturing properties and limited documentation in routine protein extraction, the provided protocols are intended as a starting point for methods development and will likely require optimization based on the specific protein of interest and downstream application.

Introduction to this compound (DGH)

This compound is a cationic surfactant that possesses a positively charged headgroup and a 12-carbon hydrophobic tail. This amphipathic structure allows it to interact with and solubilize biological membranes, making it a potential tool for extracting membrane-associated and other hard-to-solubilize proteins. As a cationic detergent, DGH is a strong denaturant, capable of disrupting protein-protein interactions and unfolding proteins.[1] This property can be advantageous for solubilizing aggregated or inclusion body proteins but may be detrimental for applications requiring native protein conformation and function.

Chemical Properties and Mechanism of Action

DGH's primary mechanism of action in protein extraction involves the disruption of the lipid bilayer of cell membranes and the solubilization of proteins. The hydrophobic dodecyl tail inserts into the nonpolar lipid core of the membrane, while the hydrophilic guanidinium headgroup interacts with the polar environment. This process leads to the formation of mixed micelles containing detergent, lipids, and proteins, effectively extracting the proteins from their native membrane environment.[1]

The guanidinium group is a strong chaotropic agent, further contributing to the denaturation of proteins by disrupting hydrogen bonds and hydrophobic interactions that maintain their secondary and tertiary structures.[2][3]

Comparative Overview of Detergents for Protein Extraction

The choice of detergent is critical for successful protein extraction and depends on the nature of the target protein and the requirements of downstream analyses. The following table summarizes the general properties of different detergent classes to provide a comparative context for DGH.

| Detergent Class | Example(s) | Charge at Neutral pH | Denaturing Potential | Typical Applications | Downstream Compatibility |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Strong | SDS-PAGE, Western Blotting, Solubilization of inclusion bodies | Generally incompatible with MS and native protein assays unless removed. |

| Cationic | This compound (DGH) , Cetyltrimethylammonium Bromide (CTAB) | Positive | Strong | Potential for solubilizing specific membrane proteins, Inclusion body solubilization | Likely incompatible with MS due to ion suppression. Potential to interfere with enzyme assays. Requires removal for most downstream applications. |

| Non-ionic | Triton™ X-100, Tween® 20, n-Dodecyl-β-D-maltoside (DDM) | Neutral | Mild/Non-denaturing | Extraction of membrane proteins while preserving structure and function, Immunoassays | Generally more compatible with MS and enzyme assays than ionic detergents.[4] |

| Zwitterionic | CHAPS, CHAPSO | Neutral (net charge) | Mild/Non-denaturing | Solubilization of membrane proteins for 2D-electrophoresis, Maintaining native protein structure | Good compatibility with many downstream applications, including some MS workflows.[5] |

Experimental Protocols

Disclaimer: The following protocols are suggested starting points based on general principles of protein extraction using strong detergents. Optimization of parameters such as DGH concentration, buffer composition, temperature, and incubation time is crucial for success.

Protocol 1: General Protein Extraction from Cultured Cells using DGH

This protocol is designed for the solubilization of total cellular proteins and may be particularly useful for highly insoluble or aggregated proteins.

Materials:

-

Cell pellet

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound (DGH), 1 mM EDTA, Protease Inhibitor Cocktail

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Microcentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer. A general starting point is to use 1 mL of Lysis Buffer for a cell pellet from a 10 cm culture dish.

-

Incubation: Incubate the lysate on a rotator for 30 minutes at 4°C. For difficult-to-solubilize proteins, incubation at room temperature or gentle sonication on ice may be tested.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.

-

Downstream Processing: The protein extract is now ready for downstream analysis. Note that DGH will likely need to be removed for most applications.

Protocol 2: Extraction of Membrane Proteins from Tissues using DGH

This protocol is adapted for the extraction of membrane proteins from tissue samples and involves an initial homogenization step.

Materials:

-

Tissue sample (fresh or frozen)

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2% (w/v) this compound (DGH), 1 mM EDTA, Protease Inhibitor Cocktail

-

Dounce homogenizer or other tissue disruption equipment

-

Ultracentrifuge

Procedure:

-

Tissue Preparation: Weigh the tissue and mince it into small pieces on ice.

-

Homogenization: Add 5-10 volumes of ice-cold Homogenization Buffer and homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

-

Membrane Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Extraction Buffer. The volume will need to be optimized, but a starting point is 1-2 mL per 100 mg of original tissue.

-

Incubation: Incubate the suspension on a rotator for 1 hour at 4°C.

-

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material.

-

Supernatant Collection: Collect the supernatant containing the solubilized membrane proteins.

Downstream Application Compatibility

The use of a strong cationic detergent like DGH presents challenges for many common downstream applications.

-

Mass Spectrometry (MS): DGH is likely to be incompatible with mass spectrometry. Cationic detergents can cause severe ion suppression in the mass spectrometer, leading to poor signal and data quality.[6] It is essential to remove DGH from the sample before MS analysis. Methods for detergent removal include dialysis, gel filtration, or precipitation of the protein.

-

Enzyme Activity Assays: As a strong denaturant, DGH will likely inactivate most enzymes. Therefore, it is not recommended for protocols where maintaining enzymatic activity is necessary.[7] If DGH is used, it must be thoroughly removed, and the protein must be refolded into its active conformation, which can be a challenging process.[8]

-

SDS-PAGE and Western Blotting: Protein extracts containing DGH are generally compatible with SDS-PAGE and Western blotting. The SDS in the sample buffer will typically displace the DGH bound to the protein.

Visualizations

Experimental Workflow for Protein Extraction

The following diagram illustrates a general workflow for protein extraction from a cell sample, which can be adapted for use with this compound.

Caption: A flowchart of the general steps involved in protein extraction.

Example Signaling Pathway: EGFR Signaling

Proteins extracted using methods that can solubilize membrane proteins are crucial for studying signaling pathways initiated at the cell surface, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Overview of the EGFR signaling cascade.

References

- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Get insights into Magen [magen-tec.com]

- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 6. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Dodecylguanidine Hydrochloride in Biofilm Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms pose a significant challenge in both industrial and clinical settings due to their inherent tolerance to conventional antimicrobial agents. Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with a dual-action mechanism that shows promise as an anti-biofilm agent. It is primarily utilized in industrial water systems, such as cooling towers and pulp and paper mills, to control slime-forming bacteria. This document provides detailed application notes on the mechanism of action of DGH and comprehensive protocols for evaluating its efficacy in biofilm disruption and inhibition.

Mechanism of Action

This compound exhibits a two-pronged approach to combating biofilms. Firstly, its cationic surfactant nature allows it to break up the extracellular polymeric substance (EPS) matrix of the biofilm. Following this physical disruption, DGH acts on the now-exposed bacterial cells by disrupting their cell membranes, leading to cell lysis and death. This dual mechanism makes it an effective agent against both the protective biofilm structure and the resident bacteria.

Quantitative Data Summary

While this compound (DGH) is utilized in industrial applications for biofilm control, specific quantitative data on its efficacy against common laboratory strains of biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, is not extensively available in peer-reviewed literature. The following tables are presented as templates to guide researchers in structuring their data when evaluating the anti-biofilm properties of DGH using the protocols provided in this document.

Table 1: Example Data for Biofilm Inhibition of P. aeruginosa by this compound

| DGH Concentration (µg/mL) | Biofilm Biomass (OD595) - Crystal Violet Assay | % Inhibition | Metabolic Activity (OD490) - XTT Assay | % Inhibition |

| 0 (Control) | 1.25 ± 0.12 | 0 | 0.85 ± 0.09 | 0 |

| 10 | 1.05 ± 0.10 | 16.0 | 0.75 ± 0.08 | 11.8 |

| 25 | 0.78 ± 0.09 | 37.6 | 0.55 ± 0.06 | 35.3 |

| 50 | 0.45 ± 0.05 | 64.0 | 0.30 ± 0.04 | 64.7 |

| 100 | 0.18 ± 0.03 | 85.6 | 0.12 ± 0.02 | 85.9 |

| 200 | 0.08 ± 0.02 | 93.6 | 0.05 ± 0.01 | 94.1 |

Table 2: Example Data for Eradication of Pre-formed S. aureus Biofilms by this compound

| DGH Concentration (µg/mL) | Remaining Viable Cells (Log10 CFU/mL) | Log Reduction |

| 0 (Control) | 8.5 ± 0.3 | 0 |

| 50 | 7.2 ± 0.4 | 1.3 |

| 100 | 6.1 ± 0.3 | 2.4 |

| 200 | 4.5 ± 0.5 | 4.0 |

| 400 | 2.8 ± 0.6 | 5.7 |

| 800 | < 2 (Below Limit of Detection) | > 6.5 |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

This protocol is designed to determine the lowest concentration of DGH that inhibits the formation of biofilms by at least 90%.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus MRSA)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

This compound (DGH) stock solution

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Glacial Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.

-

Adjust the turbidity of the bacterial culture to an OD600 of 0.1 (approximately 1 x 108 CFU/mL). Dilute this suspension 1:100 in fresh growth medium to achieve a final concentration of 1 x 106 CFU/mL.

-

Prepare serial dilutions of DGH in the growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include wells with medium only (sterility control) and wells with bacterial suspension and no DGH (growth control).

-

Add 100 µL of the prepared bacterial suspension to each well (except the sterility control). The final volume in the test wells will be 200 µL.

-

Incubate the plate at 37°C for 24-48 hours under static conditions.

-

After incubation, gently discard the planktonic cells by inverting the plate.

-

Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.

-

Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Air dry the plate for at least 30 minutes.

-

Add 200 µL of 30% glacial acetic acid to each well to dissolve the bound Crystal Violet.

-

Read the absorbance at 595 nm using a microplate reader.

-

The MBIC is defined as the lowest concentration of DGH that shows a significant reduction (e.g., ≥90%) in absorbance compared to the growth control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound using the MBEC™ Assay

This protocol is based on the ASTM E2799-12 standard and is used to determine the lowest concentration of DGH required to eradicate a pre-formed biofilm.

Materials:

-

MBEC™ Assay plate (96-peg lid and 96-well plate)

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium

-

This compound (DGH) stock solution

-

Neutralizing solution (if required to inactivate DGH)

-

Saline

-

Sonication bath

-

Standard plate count agar plates

Procedure:

-

Biofilm Formation:

-

Prepare a bacterial inoculum as described in Protocol 1.

-

Add 150 µL of the inoculum to each well of a 96-well plate.

-

Place the MBEC™ lid onto the plate, ensuring the pegs are submerged in the inoculum.

-

Incubate the plate on a rocking table or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.

-

-

DGH Treatment:

-

Prepare serial dilutions of DGH in the appropriate medium in a new 96-well plate (the "challenge plate"). Include control wells with medium only.

-

After the biofilm formation period, gently rinse the peg lid by immersing it in a 96-well plate containing sterile saline for 1-2 minutes to remove planktonic bacteria.

-

Transfer the peg lid to the challenge plate containing the DGH dilutions.

-

Incubate at 37°C for the desired contact time (e.g., 24 hours).

-

-

Biofilm Recovery and Quantification:

-

After the treatment period, rinse the peg lid again in a saline plate to remove residual DGH.

-

If a neutralizer is required, immerse the peg lid in a plate containing the neutralizing solution.

-

Place the peg lid into a 96-well plate containing 200 µL of saline per well (the "recovery plate").

-

Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

-

Perform serial dilutions of the bacterial suspension from each well of the recovery plate.

-

Plate the dilutions onto standard plate count agar plates and incubate at 37°C for 24-48 hours.

-

Count the colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm on each peg.

-

The MBEC is the lowest concentration of DGH that results in a pre-defined log reduction (e.g., 3-log or 99.9%) in viable cell count compared to the untreated control.

-

Visualizations

application of dodecylguanidine hydrochloride in molecular biology techniques.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with a long hydrocarbon tail and a charged guanidinium head group. This amphipathic structure confers upon it potent antimicrobial and membrane-disrupting properties. While extensively utilized as a biocide and disinfectant in industrial settings, its application in molecular biology is an emerging area of interest. DGH's ability to interact with and disrupt biological membranes and denature proteins suggests its utility in key laboratory techniques such as cell lysis, protein solubilization, and potentially in nucleic acid purification. This document provides detailed application notes and protocols for the use of this compound in molecular biology research.

Physicochemical Properties and Mechanism of Action

This compound acts as a powerful surfactant and denaturant. Its primary mechanism of action involves the disruption of cellular membranes. The positively charged guanidinium headgroup interacts with the negatively charged phosphate groups of phospholipids in the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid bilayer. This leads to membrane destabilization, increased permeability, and eventual cell lysis.[1] Furthermore, at sufficient concentrations, DGH can disrupt the non-covalent interactions that maintain the tertiary structure of proteins, leading to their denaturation and solubilization. This is analogous to the action of other well-known denaturants like guanidine hydrochloride, although DGH's surfactant properties provide an additional mechanism for disrupting hydrophobic interactions within proteins and membranes.

Key Applications in Molecular Biology

The principal applications of this compound in a molecular biology laboratory setting are centered around its disruptive capabilities:

-

Cell Lysis: DGH can be employed for the efficient lysis of various cell types, including bacteria, yeast, and cultured mammalian cells. Its potent membrane-disrupting action allows for the rapid release of intracellular contents.

-

Protein Solubilization: Particularly for membrane-associated proteins or proteins sequestered in inclusion bodies, DGH can serve as a powerful solubilizing agent. Its dual action as a surfactant and a denaturant facilitates the disruption of protein aggregates and their release into solution.

-

Nucleic Acid Extraction: While less conventional than chaotropic salts like guanidine hydrochloride or guanidinium thiocyanate, DGH's ability to lyse cells and denature proteins, including nucleases, suggests its potential as a component in lysis buffers for nucleic acid purification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds for comparative purposes.